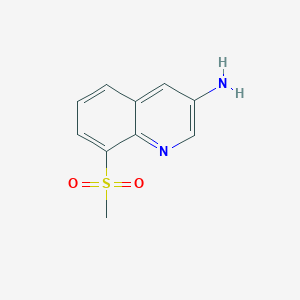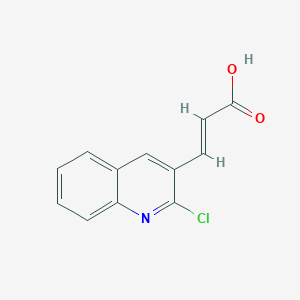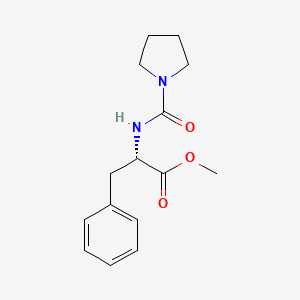
8-(Methylsulfonyl)quinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Methylsulfonyl)quinolin-3-amine is a nitrogen-based heterocyclic aromatic compound . It is a valuable scaffold in organic synthesis and is considered a privileged structure in drug discovery programs due to its broad spectrum of bio-responses .
Synthesis Analysis
The synthesis of quinolin-8-amines, which includes this compound, can be achieved from N-propargyl aniline derivatives employing tin and indium chlorides . This involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a methylsulfonyl group attached at the 8th position and an amine group at the 3rd position .Chemical Reactions Analysis
Quinolin-8-amines, including this compound, undergo various chemical reactions. For instance, they can be synthesized from α,β-unsaturated aldehydes and substituted anilines via Skraup and Doebner–Miller reactions .Physical and Chemical Properties Analysis
This compound has a molecular formula of C10H10N2O2S . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Applications De Recherche Scientifique
Crystal Structure Analysis
Quinolin-8-aminium toluene-4-sulfonate, a compound related to 8-(Methylsulfonyl)quinolin-3-amine, showcases unique crystal structure properties. Unlike other proton-transfer compounds of 8-aminoquinoline, the 8-amino group rather than the quinoline N atom is protonated. This alteration results in all H atoms of the aminium group engaging in intermolecular hydrogen-bonding interactions with sulfonate O-atom acceptors, forming a linear polymer structure. This insight highlights the compound's potential in material science for designing novel polymer structures with specific properties (Smith, Wermuth, & Healy, 2004).
Catalytic Applications
The efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, including those related to this compound, has been developed. Utilizing stable and safe sodium sulfinates as sulfide sources, this reaction generates environmentally benign byproducts. This method offers a less unpleasantly odorous and more environmentally friendly alternative to previous techniques, suggesting its application in green chemistry and organic synthesis for the development of novel compounds (Xia et al., 2016).
Amidation Reactions
Amidation reactions of 8-methylquinolines with azides, utilizing a cationic rhodium(III) complex, proceed efficiently to yield quinolin-8-ylmethanamine derivatives. This process occurs via C(sp³)-H bond activation under external oxidant-free conditions, indicating potential applications in the synthesis of complex organic compounds. The isolation and characterization of a catalytically competent five-membered rhodacycle reveal key intermediates in the catalytic cycle, offering insights into catalysis and synthetic strategies (Wang et al., 2014).
Antioxidant and Anti-inflammatory Activities
Research on novel polycyclic Pyrimido[4,5-b]quinolines, which share a core structure with this compound, demonstrates that some synthesized derivatives possess significant biological activities as anti-inflammatory and analgesic agents. Additionally, selective compounds among these derivatives have been screened for antioxidant properties, suggesting the compound's relevance in pharmaceutical research and drug development (El-Gazzar, Hafez, Abu‐Hashem, & Aly, 2009).
Mécanisme D'action
Target of Action
8-(Methylsulfonyl)quinolin-3-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline and its derivatives have been found to exhibit a wide range of biological activities, including antimalarial, antimicrobial, and anticancer activities . .
Mode of Action
Quinoline derivatives have been known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or disrupting cellular processes . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Quinoline derivatives have been known to affect various biochemical pathways, depending on their specific targets The downstream effects of these interactions can include changes in cellular processes, leading to the observed biological activities
Result of Action
Quinoline derivatives have been known to exhibit a range of biological activities, including antimalarial, antimicrobial, and anticancer activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Safety and Hazards
Orientations Futures
Quinoline motifs, including 8-(Methylsulfonyl)quinolin-3-amine, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Future research could focus on developing greener and more sustainable chemical processes for the synthesis of quinoline and its analogs .
Propriétés
IUPAC Name |
8-methylsulfonylquinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-15(13,14)9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFSUTQDNLFSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=CC(=CN=C21)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-dimethyl-2-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]acetamide](/img/structure/B2745442.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide](/img/structure/B2745445.png)
![2-(Tert-butyl)-7-piperazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2745446.png)
![Phenyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2745447.png)





![4-(azepan-1-ylsulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide](/img/structure/B2745461.png)
![[3-(4-Chlorophenyl)oxetan-3-yl]methanol](/img/structure/B2745463.png)
![[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B2745464.png)
